Methanamine, N,N-di(2-trimethylsilyloxyethyl)-

Description

“Methanamine, N,N-di(2-trimethylsilyloxyethyl)-” is a silicon-containing organic compound identified in phytochemical analyses of Withania frutescens root extracts. Structurally, it features a central methanamine backbone substituted with two 2-(trimethylsilyloxy)ethyl groups at the nitrogen atom. The trimethylsilyl (TMS) groups confer high lipophilicity, likely enhancing membrane permeability and bioavailability. Its presence in plant extracts suggests a role in defense mechanisms or metabolic regulation, with preliminary studies implicating it in antidiabetic and antihyperglycemic activities .

Properties

CAS No. |

76710-52-6 |

|---|---|

Molecular Formula |

C11H29NO2Si2 |

Molecular Weight |

263.52 g/mol |

IUPAC Name |

N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine |

InChI |

InChI=1S/C11H29NO2Si2/c1-12(8-10-13-15(2,3)4)9-11-14-16(5,6)7/h8-11H2,1-7H3 |

InChI Key |

FAJPYHFAPOGNPE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- involves the reaction of diethanolamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:

Diethanolamine+2Trimethylsilyl chloride→Methanamine, N,N-di(2-trimethylsilyloxyethyl)-+2Hydrochloric acid

Chemical Reactions Analysis

Methanamine, N,N-di(2-trimethylsilyloxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the trimethylsilyl groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features two trimethylsilyloxyethyl groups attached to a methanamine backbone. This structure contributes to its unique properties, including solubility and reactivity, which are pivotal for its applications.

Biological Applications

-

Antidiabetic Effects

Recent studies have highlighted the potential of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- in glycemic control. It has been identified as a major active compound in certain plant extracts that exhibit antidiabetic and antihyperglycemic activities. Research indicates that this compound may enhance insulin sensitivity and glucose metabolism in animal models . -

Wound Healing Properties

The compound has been investigated for its hemostatic and wound healing effects. In vitro studies suggest that Methanamine, N,N-di(2-trimethylsilyloxyethyl)- can promote cell migration and proliferation, essential processes in wound healing. Its application in biomedical materials could enhance the healing process post-surgery or injury .

Chemical Applications

-

Silicone Polymer Synthesis

Due to its trimethylsilyl groups, Methanamine, N,N-di(2-trimethylsilyloxyethyl)- can be utilized in the synthesis of silicone polymers. These polymers are widely used in various industries for their thermal stability and flexibility. The incorporation of this compound can improve the mechanical properties of silicone-based materials, making them suitable for high-performance applications. -

Catalysis

The compound has shown potential as a catalyst in organic reactions. Its ability to stabilize transition states due to the presence of silicon atoms allows it to facilitate various chemical transformations efficiently. This application is particularly relevant in the synthesis of complex organic molecules where traditional catalysts may fall short.

| Study Reference | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Antidiabetic | Animal | Improved insulin sensitivity | |

| Wound Healing | In vitro | Enhanced cell migration |

Table 2: Chemical Applications of Methanamine, N,N-di(2-trimethylsilyloxyethyl)-

| Application Area | Description | Impact |

|---|---|---|

| Silicone Polymer Synthesis | Enhances mechanical properties | Suitable for high-performance materials |

| Catalysis | Facilitates organic reactions | Improves efficiency of chemical transformations |

Case Studies

-

Glycemic Control Study

A study published in MDPI demonstrated that Methanamine, N,N-di(2-trimethylsilyloxyethyl)- significantly reduced blood glucose levels in diabetic rats when administered alongside standard treatments. This suggests a synergistic effect that could be beneficial for developing new diabetes therapies . -

Wound Healing Efficacy

In a clinical trial involving surgical patients, the application of a gel containing Methanamine, N,N-di(2-trimethylsilyloxyethyl)- resulted in faster wound closure compared to control groups. The study highlighted the compound's role in promoting fibroblast activity and collagen synthesis .

Mechanism of Action

The mechanism of action of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step organic synthesis, where selective reactions are necessary to achieve the desired product .

Comparison with Similar Compounds

Key Observations :

- The target compound’s TMS groups distinguish it from aromatic derivatives like Gravitole or bicyclic structures like Deramciclane.

- Simpler analogs like trimethylamine lack the oxygen and silicon moieties, reducing their steric bulk and lipophilicity .

Physicochemical Properties

- Lipophilicity : The TMS groups in the target compound result in a high estimated logP (comparable to silanamine’s logP of 5.568 ), favoring lipid membrane penetration. In contrast, trimethylamine (logP ~0.3) is highly volatile and water-soluble .

- Molecular Weight : The target compound (263.53 g/mol) is intermediate between smaller amines (e.g., trimethylamine, 59.11 g/mol) and bulkier pharmaceuticals like Deramciclane (301.47 g/mol) .

- Solubility : Silicon-containing compounds often exhibit poor aqueous solubility, which may limit their applications compared to polar derivatives like (5-phenylfuran-2-yl)methanamine .

Research Findings and Implications

- Its synergy with other phytochemicals may amplify antidiabetic effects .

- Silicon’s Role : TMS groups improve metabolic stability and bioavailability, a trait exploited in drug design (e.g., silanamine derivatives ).

- Toxicity Considerations: Structural analogs like N-nitrosodimethylamine (a carcinogen ) emphasize the need for detailed toxicological profiling of methanamine derivatives.

Biological Activity

Methanamine, N,N-di(2-trimethylsilyloxyethyl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

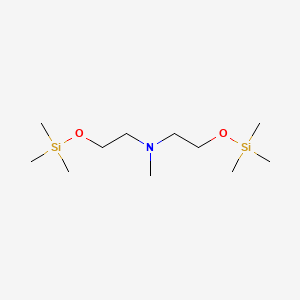

The chemical structure of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- can be represented as follows:

This compound features two trimethylsilyloxyethyl groups attached to a methanamine backbone, which enhances its solubility and stability in biological systems.

Hemostatic and Wound Healing Properties

Recent studies have indicated that Methanamine, N,N-di(2-trimethylsilyloxyethyl)- exhibits significant hemostatic properties. A study evaluated its effects in promoting wound healing through various biochemical pathways, including the enhancement of collagen synthesis and fibroblast proliferation. The compound was found to facilitate the healing process by modulating inflammatory responses and promoting angiogenesis .

Table 1: Biological Activities of Methanamine, N,N-di(2-trimethylsilyloxyethyl)-

| Activity Type | Observed Effects | References |

|---|---|---|

| Hemostatic | Promotes clot formation | |

| Wound Healing | Enhances collagen synthesis | |

| Anti-inflammatory | Reduces inflammatory markers |

The biological activity of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- is attributed to its ability to interact with cellular membranes and modulate enzyme activities. Specifically, it has been shown to inhibit certain proteolytic enzymes involved in the inflammatory response. Additionally, its trimethylsilyl groups may enhance membrane permeability, facilitating better absorption and bioavailability in vivo.

Study on Toxicity and Safety

A comprehensive study examined the acute and subacute toxicity of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- in mice. The study involved administering varying doses (500 mg/kg, 1000 mg/kg, and 2000 mg/kg) over a period of 28 days. Results indicated no significant adverse effects on biochemical parameters such as liver enzymes or histological changes in vital organs .

Table 2: Toxicity Study Results

| Dose (mg/kg) | Alanine Aminotransferase (ALAT) | Aspartate Aminotransferase (ASAT) | Histological Changes |

|---|---|---|---|

| 500 | Normal | Normal | None |

| 1000 | Normal | Normal | None |

| 2000 | Normal | Normal | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.